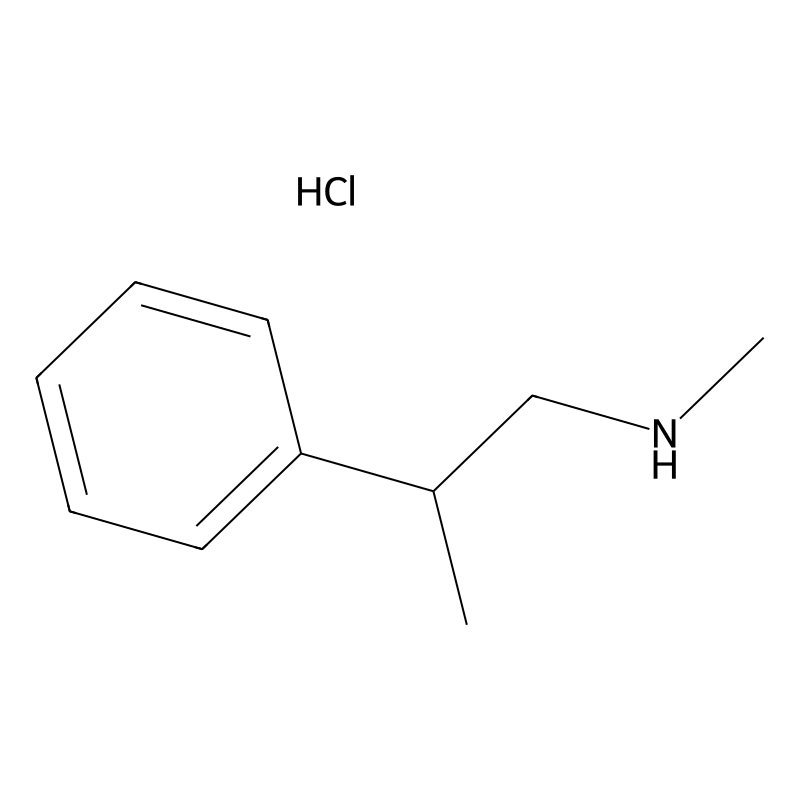Phenpromethamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Historical Research:
During the mid-20th century, research also explored phenpromethamine hydrochloride's potential for treating various conditions like:
Contemporary Research:
Currently, there is limited ongoing scientific research involving phenpromethamine hydrochloride. Some studies have explored its potential role in:
- Understanding drug dependence: Research has investigated the mechanisms by which phenpromethamine hydrochloride interacts with the brain's reward system, potentially contributing to its dependence-forming properties .
- Developing new medications: In rare cases, researchers might use phenpromethamine hydrochloride as a reference compound when developing new medications with similar properties but potentially fewer side effects .
Phenpromethamine hydrochloride is a sympathomimetic compound belonging to the phenethylamine class, recognized for its stimulant properties. It was historically marketed under the brand name Vonedrine as a nasal decongestant from 1943 until its discontinuation in 1960. Despite its historical use, Phenpromethamine has re-emerged in dietary supplements, particularly those aimed at enhancing athletic performance and weight loss. The compound is characterized by the molecular formula and a molar mass of approximately 149.24 g/mol .
Phenpromethamine exhibits stimulant activity by acting on the central nervous system. It is known to increase heart rate and blood pressure due to its sympathomimetic effects, which mimic the action of neurotransmitters like norepinephrine. While it has been used for energy enhancement and weight loss, there is insufficient scientific evidence supporting its efficacy for these purposes. Moreover, potential side effects include serious cardiovascular events such as heart attacks and strokes, particularly when used improperly or in conjunction with other stimulants .
The synthesis of phenpromethamine hydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with basic phenethylamine derivatives.
- Reagents: Common reagents include acetic acid and various organic solvents.
- Catalysis: Acid catalysts such as sulfuric acid may be employed to facilitate the reaction.
- Filtration and Purification: After synthesis, the product is often purified through vacuum filtration and may involve crystallization steps to ensure high purity .
This method allows for a relatively straightforward production process that can be scaled for industrial applications.
Interaction studies indicate that phenpromethamine can significantly affect cardiovascular function when combined with other stimulants. The concurrent use of phenpromethamine with other sympathomimetic drugs can lead to increased heart rate and blood pressure, raising concerns about potential adverse cardiovascular events. Caution is advised when combining this compound with other medications or supplements that have stimulant properties .
Phenpromethamine shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Use | Legal Status |
|---|---|---|---|
| Phenpromethamine | Sympathomimetic | Stimulant, weight loss | Banned in sports |
| Amphetamine | Stimulant | ADHD treatment | Controlled substance |
| Methamphetamine | Stimulant | ADHD treatment, illicit use | Controlled substance |
| N-Methyl-2-phenylpropan-1-amine | Stimulant | Research chemical | Not controlled |
| 1,3-Dimethylamylamine | Stimulant | Weight loss | Banned in sports |
Phenpromethamine is unique in its historical use as a decongestant and its recent resurgence in dietary supplements despite safety concerns. Unlike amphetamines, which are primarily used for medical conditions like ADHD, phenpromethamine's applications are more focused on performance enhancement.








